Product packaging for Fmoc-Gly-Gly-D-Phe-OtBu(Cat. No.:)

Fmoc-Gly-Gly-D-Phe-OtBu

Cat. No.: B8093412
M. Wt: 557.6 g/mol
InChI Key: XQLGBXCTOOARCT-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance in Contemporary Peptide Science

In contemporary peptide science, there is a high demand for synthetic peptides for various applications, including the development of new therapeutics and biomaterials. researchgate.net The quality of the building blocks used in peptide synthesis is crucial for the purity of the final product. ajpamc.com Fmoc-protected amino acids, like those that constitute Fmoc-Gly-Gly-D-Phe-OtBu, are foundational to the widely used Fmoc SPPS method. nih.govresearchgate.net The use of pre-formed peptide fragments like this one can enhance the efficiency of synthesizing longer peptides.

The structure of this compound incorporates several key features. The Fmoc group at the N-terminus allows for its use in standard Fmoc-based peptide synthesis protocols. nih.gov The tert-butyl (OtBu) ester at the C-terminus protects the carboxylic acid group during synthesis. The core of the molecule is the tripeptide sequence Gly-Gly-D-Phe.

Overview of D-Amino Acid Integration in Peptidomimetics and Analogues

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov To overcome this limitation, scientists incorporate non-natural amino acids, such as D-amino acids, to create peptidomimetics. uj.edu.plmdpi.com D-peptides, which are composed of D-amino acids, are not easily recognized by degradative enzymes, which can enhance their stability and prolong their therapeutic effects. uj.edu.plwikipedia.org

The inclusion of a D-amino acid, in this case, D-Phenylalanine (D-Phe), into a peptide sequence can significantly alter its properties. uj.edu.pl D-amino acids can improve resistance to enzymatic degradation, which is a major advantage for developing peptide-based drugs. nih.gov The presence of D-Phe, a hydrophobic amino acid, can also improve the transport of the peptidomimetic across cellular membranes. uj.edu.pl The modification of a peptide by replacing an L-amino acid with its D-enantiomer is a common strategy in the design of peptidomimetics with improved stability and biological activity. wjarr.com

Role as a Key Intermediate in Complex Bioconjugate Synthesis

This compound is described as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comtargetmol.comtargetmol.cndcchemicals.cominterchim.com ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic effects of a potent drug. The linker component of an ADC plays a critical role in connecting the antibody to the drug and ensuring the drug is released at the target site.

The Gly-Gly-D-Phe sequence within this compound can be part of a larger linker structure that is designed to be cleaved by specific enzymes present in the target cell, thereby releasing the conjugated drug. The use of D-phenylalanine can influence the cleavage characteristics of the linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35N3O6 B8093412 Fmoc-Gly-Gly-D-Phe-OtBu

Properties

IUPAC Name

tert-butyl (2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLGBXCTOOARCT-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc Gly Gly D Phe Otbu Assembly

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined approach to peptide assembly by anchoring the growing peptide chain to an insoluble resin support. bachem.com This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com The Fmoc/tBu strategy is a widely adopted approach within SPPS due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu), which provides a robust and orthogonal protection scheme. seplite.comaltabioscience.com

Optimized Fmoc/tBu Chemistry Protocols for Tripeptide Elongation

The synthesis of Fmoc-Gly-Gly-D-Phe-OtBu via Fmoc/tBu chemistry involves a cyclical process of deprotection and coupling. The protocol begins with the attachment of the C-terminal amino acid, D-Phenylalanine tert-butyl ester (D-Phe-OtBu), to a suitable resin. The subsequent Glycine (B1666218) residues are then added sequentially.

An optimized cycle for the elongation of the tripeptide chain involves:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.esgoogle.com This step is crucial for liberating the α-amino group for the subsequent coupling reaction. The progress of the deprotection can be monitored by the UV absorbance of the fluorenyl group released into the solution. researchgate.net

Washing: Thorough washing of the resin is performed after deprotection to remove residual piperidine and the cleaved Fmoc adduct. Common washing solvents include DMF and dichloromethane (B109758) (DCM). bachem.com

Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated and coupled to the free amino group on the resin-bound peptide. This step is critical for forming the peptide bond. altabioscience.com

Washing: A final washing step removes excess reagents and byproducts from the coupling reaction. bachem.com

This cycle is repeated for the second Glycine residue to complete the tripeptide sequence.

Strategic Resin Selection and Loading Parameters for Efficiency

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the final peptide with very mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in DCM), which preserves the tBu protecting group on the C-terminus. researchgate.net This makes it an ideal choice for preparing protected peptide fragments. The loading of the first amino acid (Fmoc-D-Phe-OH) onto 2-CTC resin is typically performed in the presence of a hindered base like N,N-diisopropylethylamine (DIEA) to minimize racemization. researchgate.net

Wang Resin: This is another commonly used resin for the synthesis of C-terminal acids. However, for obtaining the OtBu protected peptide, cleavage from Wang resin would require stronger acid conditions that would likely cleave the tBu ester as well. biosynth.com Therefore, 2-CTC resin is the more strategic choice for the target compound.

Loading parameters are also crucial for an efficient synthesis. A lower loading capacity (e.g., 0.3-0.6 mmol/g) is often preferred for longer or more complex peptides to minimize steric hindrance and aggregation. chempep.com For a short tripeptide like this compound, a moderate loading of around 0.5-1.0 mmol/g on a 2-CTC resin would be appropriate to balance yield and reaction efficiency.

Resin TypeLinker TypeCleavage Conditions for Protected PeptideKey Advantage for this compound Synthesis
2-Chlorotrityl Chloride (2-CTC) TritylMildly acidic (e.g., 1% TFA in DCM, AcOH/TFE/DCM) Allows for cleavage while retaining the C-terminal OtBu group. researchgate.net
Wang Resin p-Alkoxybenzyl esterStronger acid (e.g., >50% TFA)Not ideal as strong acid would cleave the OtBu group. biosynth.com
Rink Amide Resin Amide linkerAcidic (e.g., TFA)Produces a C-terminal amide, not the desired OtBu ester. chempep.com

Amino Acid Coupling Efficiency and Activation Reagent Impact

The efficiency of peptide bond formation is highly dependent on the choice of coupling reagents, which activate the carboxylic acid group of the incoming amino acid. Several classes of reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions. luxembourg-bio.comcreative-peptides.com

Commonly used coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective but can lead to racemization. researchgate.net The addition of a racemization suppressor like 1-hydroxybenzotriazole (B26582) (HOBt) is common practice when using carbodiimides. researchgate.net

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. researchgate.net

Aminium/Uronium Salts: This class includes some of the most efficient and widely used coupling reagents. sigmaaldrich.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective reagent, though it can cause guanidinylation of the free N-terminus if used in excess. creative-peptides.comresearchgate.net

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered more reactive and efficient than HBTU, especially for sterically hindered couplings, and shows less tendency for racemization. researchgate.netsigmaaldrich.commerckmillipore.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent that offers fast and efficient coupling with minimal racemization risk. luxembourg-bio.com

The impact of the activation reagent is particularly important for the coupling of the second Glycine to the resin-bound Gly-D-Phe-OtBu, as incomplete coupling can lead to deletion sequences. For a straightforward tripeptide like this compound, a standard and efficient reagent like HATU in the presence of a base such as DIEA would be a suitable choice to ensure high coupling efficiency.

Coupling ReagentClassRelative EfficiencyKey Considerations
DIC/HOBt Carbodiimide/AdditiveGoodHOBt is added to suppress racemization. researchgate.net
HBTU Aminium/UroniumHighCost-effective; potential for guanidinylation side reaction. creative-peptides.comresearchgate.net
HATU Aminium/UroniumVery HighExcellent for difficult couplings; less racemization than HBTU. researchgate.netsigmaaldrich.commerckmillipore.com
COMU Aminium/UroniumVery HighFast coupling, low racemization, good solubility. luxembourg-bio.com

Stereochemical Control and D-Amino Acid (D-Phe) Incorporation Techniques

Maintaining the stereochemical integrity of the chiral centers in the amino acids is paramount during peptide synthesis. The use of D-amino acids, such as the D-Phenylalanine in the target molecule, is common in the design of peptides with enhanced stability against enzymatic degradation.

The incorporation of D-amino acids in SPPS follows the same protocols as their L-counterparts. nih.gov The primary concern is the prevention of racemization, which can occur during the activation step of the amino acid.

Strategies to ensure stereochemical control include:

Choice of Coupling Reagent: As mentioned, reagents like HATU and COMU are known to minimize racemization compared to older reagents. luxembourg-bio.comsigmaaldrich.com The addition of HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), during carbodiimide-mediated coupling also significantly suppresses racemization. creative-peptides.comresearchgate.net

Reaction Conditions: The choice of base and solvent can also influence the degree of racemization. Hindered bases like DIEA or 2,4,6-collidine are generally preferred over less hindered bases. The reaction temperature is also a factor, with lower temperatures generally favoring retention of stereochemistry.

Pre-activated Esters: The use of pre-formed active esters, such as pentafluorophenyl (Pfp) esters of Fmoc-amino acids, can also be an effective strategy to minimize racemization. merckmillipore.com

For the synthesis of this compound, the use of a high-quality, commercially available Fmoc-D-Phe-OH building block is the starting point. Subsequent coupling steps, particularly the activation of Fmoc-D-Phe-OH for loading onto the resin, should employ a method known for low racemization, such as activation with HATU/DIEA or the use of its pre-activated ester.

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant in research settings, solution-phase synthesis remains a viable and often preferred method for large-scale industrial production of peptides. wikipedia.org

Segment Condensation Methodologies and Efficiency

In a segment condensation approach for this compound, pre-synthesized dipeptide or single amino acid fragments are coupled together in solution. A possible strategy would be the coupling of Fmoc-Gly-Gly-OH with H-D-Phe-OtBu.

The key challenge in segment condensation is the risk of racemization of the C-terminal amino acid of the activated peptide segment. peptide.com However, in the case of coupling Fmoc-Gly-Gly-OH, the C-terminal amino acid of the activated segment is Glycine, which is achiral and therefore not susceptible to racemization. This makes the segment condensation of a dipeptide ending in Glycine an efficient and attractive strategy. peptide.com

Protecting Group Orthogonality and Selective Deprotection Techniques (Fmoc, OtBu)

The successful synthesis of this compound hinges on a robust protecting group strategy that allows for the sequential and controlled formation of peptide bonds. The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and the tert-butyl (OtBu) ester for C-terminal protection exemplifies a classic orthogonal system. americanpeptidesociety.orgiris-biotech.de Orthogonality in this context means that each protecting group can be removed under distinct chemical conditions without affecting the other. iris-biotech.de

The Fmoc group is a base-labile protecting group. creative-peptides.com Its removal is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgnih.gov The deprotection mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring system, followed by β-elimination, which releases the free amine of the peptide chain. nih.gov This deprotection is a mild process, which is a key advantage of the Fmoc strategy. americanpeptidesociety.org

Conversely, the OtBu group is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids. creative-peptides.com The final deprotection of the C-terminus, should it be required after the peptide chain is fully assembled, is typically carried out using trifluoroacetic acid (TFA). iris-biotech.depeptide.com

This orthogonal relationship is fundamental to solid-phase peptide synthesis (SPPS), allowing for the iterative addition of amino acid residues. In the assembly of this compound, the D-Phe-OtBu would be the starting point, followed by sequential coupling of Fmoc-Gly-OH. After each coupling step, the Fmoc group is selectively removed to expose the N-terminal amine for the next coupling reaction, while the OtBu group remains intact.

Table 1: Orthogonal Protecting Groups in this compound Synthesis

Protecting Group Protected Functionality Deprotection Conditions Stability
Fmoc N-terminal α-amino group 20% Piperidine in DMF (Base-labile) Stable to acidic conditions

| OtBu | C-terminal carboxyl group | Trifluoroacetic Acid (TFA) (Acid-labile) | Stable to basic conditions |

Purification and Isolation Techniques for High-Purity this compound

After synthesis and cleavage from the solid support (if applicable), the crude peptide product is a mixture containing the target molecule, deletion sequences, and other synthesis-related impurities. Achieving high purity requires effective purification techniques, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the method of choice. ajpamc.comthermofisher.com

The presence of the hydrophobic Fmoc group on the N-terminus of this compound significantly aids in its purification. perlan.com.pl This bulky, nonpolar group provides a strong "handle" for retention on a reversed-phase column (typically C18), allowing for excellent separation from shorter, more polar "failure" sequences (deletion peptides) that lack the Fmoc group. perlan.com.pl

A typical purification protocol would involve:

Dissolution: The crude peptide is dissolved in a minimal amount of a strong organic solvent like DMF or DMSO.

Chromatography: The solution is injected onto a preparative RP-HPLC column.

Elution: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the compounds. The target Fmoc-peptide, being more hydrophobic, will elute later than the more polar, non-Fmoc-containing impurities.

Fraction Collection: Fractions are collected as the compounds elute from the column, with UV detection monitoring the process.

Analysis and Lyophilization: The fractions containing the pure product are identified by analytical HPLC and mass spectrometry, then pooled and lyophilized to yield the final high-purity peptide as a fluffy white powder.

The efficiency of this "Fmoc-on" purification strategy is a key advantage for obtaining highly pure Fmoc-protected peptide intermediates like this compound. perlan.com.pl

Applications and Functionalization in Advanced Chemical Biology Research

Design and Synthesis as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

Fmoc-Gly-Gly-D-Phe-OtBu serves as a precursor to a cleavable linker, a critical component in the design of antibody-drug conjugates. neulandlabs.com ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connects the antibody to the drug and is designed to be stable in circulation but to release the drug upon reaching the target cell.

Integration Strategies into ADC Architecture

The integration of the Gly-Gly-D-Phe linker into an ADC is a multi-step process that begins with the deprotection of the Fmoc and OtBu groups of the parent compound. A common strategy involves a series of chemical modifications to create a complete linker-drug conjugate, which is then attached to the antibody.

The synthesis typically proceeds as follows:

Fmoc Deprotection: The N-terminal Fmoc group is removed, typically using a mild base such as piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the primary amine of the first glycine (B1666218) residue.

Coupling to a Spacer and Drug: The exposed amine is then coupled to a self-emissive spacer, such as p-aminobenzyl alcohol (PABA), which is in turn attached to the cytotoxic payload. This forms the complete drug-linker entity.

OtBu Deprotection and Antibody Conjugation: The C-terminal tert-butyl ester is removed using an acid, commonly trifluoroacetic acid (TFA), to reveal a carboxylic acid. This carboxylic acid can then be activated and conjugated to a reactive amine on the antibody, such as the side chain of a lysine (B10760008) residue, forming a stable amide bond. Alternatively, the linker can be modified with a maleimide (B117702) group to react with reduced cysteine residues on the antibody.

ComponentFunction in ADC Integration
Fmoc Group Protects the N-terminal amine during synthesis, allowing for sequential and controlled coupling reactions.
Gly-Gly-D-Phe Forms the core of the cleavable peptide linker, recognized by specific intracellular enzymes.
OtBu Group Protects the C-terminal carboxyl group, which is later deprotected for conjugation to the antibody.

Design Principles for Triggered Cleavability Mechanisms

The therapeutic efficacy of an ADC relies heavily on the controlled release of its cytotoxic payload. The Gly-Gly-Phe peptide sequence is designed to be a substrate for lysosomal proteases, particularly cathepsins, which are often overexpressed in tumor cells. iphasebiosci.com

The mechanism of cleavage is as follows:

Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized into the cell through endocytosis.

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes and characterized by an acidic environment.

Enzymatic Cleavage: Within the lysosome, cathepsin B and other related proteases recognize and cleave the peptide bond within the Gly-Gly-Phe linker. rsc.org Tetrapeptide sequences such as Gly-Gly-Phe-Gly (GGFG) are known to be efficiently cleaved by cathepsins. rsc.org The cleavage typically occurs between specific amino acid residues, leading to the separation of the drug from the linker and antibody.

Drug Release: Following enzymatic cleavage, a self-immolative spacer, if present, spontaneously decomposes to release the active cytotoxic drug inside the cancer cell, leading to cell death.

The inclusion of D-phenylalanine in the linker sequence is a key design feature that enhances the stability of the linker in systemic circulation by making it more resistant to degradation by serum proteases, which primarily recognize L-amino acids. nih.gov This increased stability helps to minimize premature drug release and associated off-target toxicity.

Utilization in D-Peptide and D-Protein Mimetic Design

The incorporation of D-amino acids, such as the D-phenylalanine in this compound, is a fundamental strategy in the design of D-peptide and D-protein mimetics. These mimetics are mirror-image versions of naturally occurring L-peptides and L-proteins and offer significant advantages as potential therapeutic agents due to their enhanced stability.

Peptides composed of D-amino acids are highly resistant to degradation by endogenous proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. nih.gov This proteolytic resistance translates to a significantly longer in vivo half-life compared to their L-counterparts, a desirable property for therapeutic peptides.

Functionalization Strategies for Novel Peptide Conjugates

The protected N- and C-termini of this compound provide orthogonal handles for a variety of functionalization strategies, allowing for the synthesis of diverse and novel peptide conjugates.

C-Terminal Derivatization Following OtBu Cleavage

The tert-butyl ester at the C-terminus can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the Fmoc-protecting group. This deprotection yields a free carboxylic acid, which serves as a versatile reactive site for a range of derivatization reactions.

Common C-Terminal Modifications:

Derivatization ReactionResulting Functional GroupApplication
AmidationCarboxamideIncreases peptide stability and mimics the C-terminus of many native proteins.
EsterificationEsterCan be used to create prodrugs or modify the pharmacokinetic properties of the peptide.
Coupling to AminesAmide BondAllows for the conjugation of other molecules, such as fluorescent dyes, biotin, or other peptides.
ReductionPrimary AlcoholCreates a peptide alcohol, which can alter its biological activity and binding properties.

These modifications are crucial for tailoring the properties of the peptide for specific research or therapeutic applications, such as improving cell permeability or enabling detection in biological assays.

N-Terminal Modification via Selective Fmoc Deprotection

The Fmoc group at the N-terminus is stable to the acidic conditions used for OtBu cleavage but can be readily removed with a mild base, such as piperidine. This reveals a free primary amine, which can be modified in numerous ways to introduce new functionalities.

Common N-Terminal Modifications:

Derivatization ReactionResulting Functional GroupApplication
AcylationAmide BondIntroduction of various acyl groups to modify peptide properties.
AlkylationSecondary or Tertiary AmineCan alter the charge and basicity of the N-terminus.
PegylationPolyethylene Glycol ChainIncreases solubility, stability, and in vivo half-life.
BiotinylationBiotin MoietyEnables detection and purification using streptavidin-based systems.
Fluorescent LabelingFluorophoreAllows for visualization and tracking of the peptide in biological systems.

The ability to selectively deprotect and functionalize both the N- and C-termini of the Gly-Gly-D-Phe peptide makes this compound a highly valuable and versatile tool in the synthesis of complex and functionally diverse peptide-based molecules for advanced chemical biology research.

Incorporation into Cyclic Peptides and Macrocyclic Structures

This compound is an ideal starting material for the synthesis of cyclic peptides containing the Gly-Gly-D-Phe sequence. The process begins with the protected linear tripeptide, which is typically assembled using Solid Phase Peptide Synthesis (SPPS). The Fmoc group at the N-terminus and the OtBu group at the C-terminus provide orthogonal protection, allowing for selective deprotection and subsequent cyclization.

The synthesis of a macrocyclic structure from this linear precursor involves several key steps:

Selective Deprotection: The synthesis strategy dictates which protecting group is removed first. For a head-to-tail cyclization, the linear peptide is first cleaved from the solid support. Subsequently, both the N-terminal Fmoc group and the C-terminal OtBu group are removed to expose the terminal amine and carboxylic acid, respectively.

Activation: The newly exposed carboxylic acid is activated using a suitable coupling reagent to facilitate the formation of an amide bond.

Intramolecular Cyclization: The activated carboxyl group then reacts with the free N-terminal amine of the same molecule. This reaction is typically carried out under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

The inclusion of a D-amino acid, in this case, D-phenylalanine, is a critical design element in the construction of many cyclic peptides. D-amino acids can induce specific secondary structures, such as β-turns, which are crucial for the conformational rigidity of the macrocycle. This constrained conformation can lead to increased metabolic stability and enhanced binding affinity for biological targets compared to their linear counterparts. The two glycine residues provide flexibility to the peptide backbone, which can be advantageous in achieving the necessary conformation for efficient cyclization.

StepDescriptionKey Reagents/Conditions
1. Synthesis Solid Phase Peptide Synthesis (SPPS) of the linear peptide.Fmoc-amino acids, coupling reagents (e.g., HCTU), solid support (resin).
2. Cleavage & Deprotection Cleavage from resin and removal of side-chain and terminal protecting groups.Trifluoroacetic acid (TFA) cocktail.
3. Cyclization Intramolecular amide bond formation.Coupling reagents (e.g., HATU, PyBOP), high dilution.

Exploration in Supramolecular Assembly and Material Science

The chemical structure of this compound also lends itself to applications in supramolecular chemistry and material science, particularly in the formation of self-assembled nanomaterials like hydrogels. The self-assembly process is primarily driven by non-covalent interactions between the peptide molecules.

Key Interactions Driving Self-Assembly:

π-π Stacking: The aromatic Fmoc groups at the N-terminus of the molecules are the primary drivers of self-assembly. These large, planar, and electron-rich systems tend to stack on top of each other, initiating the formation of fibrillar structures. mdpi.comrsc.org

Hydrogen Bonding: The peptide backbone, with its amide bonds, provides sites for intermolecular hydrogen bonding, which helps to stabilize the growing supramolecular polymer and often leads to the formation of β-sheet-like arrangements. nih.gov

When dissolved in an organic solvent and then introduced to an aqueous buffer (a process known as solvent-switching), molecules of this compound can self-assemble into a three-dimensional network of nanofibers. nih.gov This network can immobilize a large amount of water, resulting in the formation of a hydrogel. The properties of such a hydrogel are directly influenced by the molecular structure of the peptide building block.

The Gly-Gly-D-Phe sequence plays a crucial role in defining the characteristics of the resulting material. The flexible glycine residues can allow for the necessary conformational adjustments during the assembly process, while the hydrophobic and bulky D-phenylalanine residue influences the packing of the molecules within the nanofibers. The use of a D-amino acid can affect the chirality and morphology of the resulting supramolecular structures, potentially leading to materials with unique physical and biological properties compared to those formed from all L-amino acid peptides. nih.gov These self-assembled materials have potential applications in areas such as 3D cell culture, tissue engineering, and controlled drug release. nih.govrsc.org

Compound/MoietyRole in Supramolecular Assembly
Fmoc Group Primary driver of self-assembly via π-π stacking. mdpi.com
Gly-Gly Sequence Provides conformational flexibility to the peptide backbone.
D-Phe Residue Contributes to hydrophobic interactions and influences the chirality and packing of the assembled structure. nih.gov
OtBu Group Increases overall hydrophobicity, potentially influencing solubility and the critical gelation concentration.

Advanced Analytical and Characterization Techniques for Fmoc Gly Gly D Phe Otbu Research

High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary characterization of Fmoc-Gly-Gly-D-Phe-OtBu. It provides a highly accurate mass measurement, which serves to unequivocally confirm the elemental composition and, by extension, the molecular formula of the synthesized peptide. The theoretical exact mass of this compound (C₃₂H₃₅N₃O₆) is 557.2529 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with precision in the low parts-per-million (ppm) range, offering strong evidence of a successful synthesis.

Typically, the compound is analyzed using electrospray ionization (ESI), where it is observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Table 1: Expected HRMS Adducts for this compound

Adduct Molecular Formula Calculated m/z
[M+H]⁺ [C₃₂H₃₆N₃O₆]⁺ 558.2602
[M+Na]⁺ [C₃₂H₃₅N₃O₆Na]⁺ 580.2421

Beyond simple verification, HRMS is critical for impurity profiling. During synthesis and purification, several process-related impurities can arise. These may include deletion sequences (e.g., Fmoc-Gly-D-Phe-OtBu), peptides resulting from incomplete deprotection, or byproducts from side reactions. merckmillipore.com HRMS can detect these low-level impurities by their distinct mass-to-charge ratios, allowing for their identification and quantification, which is crucial for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the specific chemical environment of each atom within the this compound molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment can be achieved.

1D NMR:

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their local environments. Key expected signals include the aromatic protons of the Fmoc and phenylalanine groups, the α-protons of the amino acids, the methylene (B1212753) protons of the glycine (B1666218) residues, and the characteristic singlet for the nine equivalent protons of the tert-butyl (OtBu) group.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of the individual carbon atoms, including the carbonyl carbons of the peptide bonds and protecting groups, the aromatic carbons, and the aliphatic carbons of the amino acid side chains and backbone.

Table 2: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Chemical Shift (δ) ppm (Predicted) Multiplicity
Fmoc aromatic 7.78 - 7.30 Multiplet
Phenylalanine aromatic 7.25 - 7.15 Multiplet
Amide NH 7.0 - 6.5 Broad Multiplet
D-Phe α-CH ~4.6 Multiplet
Fmoc CH, CH₂ 4.45 - 4.20 Multiplet
Gly α-CH₂ (2x) 4.0 - 3.8 Multiplets
D-Phe β-CH₂ 3.15 - 3.05 Multiplet

2D NMR: To resolve ambiguities from overlapping signals in 1D spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). scienceopen.com It is used to trace the spin systems within each amino acid residue, for example, connecting the α-proton of D-phenylalanine to its β-protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (2-4 bonds). It is crucial for sequencing the peptide, as it can show a correlation from an amide proton to the preceding α-carbon, confirming the Gly-Gly and Gly-Phe peptide bond linkages.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org While short, flexible peptides like this compound may not adopt stable, canonical secondary structures like α-helices or β-sheets, CD can still provide valuable conformational information.

The presence of the D-phenylalanine residue is particularly significant. D-amino acids are known to induce specific turns in a peptide backbone, often a β-turn structure. subr.edu CD spectroscopy is highly sensitive to such ordered structures. A peptide adopting a β-turn conformation would typically exhibit a characteristic CD spectrum that differs significantly from that of a random coil. subr.edusubr.edu By analyzing the CD spectrum, researchers can assess whether the peptide has a propensity to form a particular conformation in different solvent environments. karger.comresearchgate.net This is crucial for understanding how this building block might influence the structure of a larger peptide into which it is incorporated. The analysis involves monitoring the molar ellipticity at different wavelengths, typically in the far-UV region (190-250 nm). americanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for its isolation on a preparative scale. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent system.

For analytical purposes, a gradient elution is typically employed, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and moving to a high concentration of an organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). The peptide is detected by UV absorbance, usually at 214 nm (peptide bond) and 265 nm or 301 nm (Fmoc group). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. High purity is essential, as even small amounts of impurities in peptide building blocks can lead to significant side products in solid-phase peptide synthesis. ajpamc.com

Table 3: Typical Analytical RP-HPLC Method for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm & 265 nm

| Column Temp. | 40°C |

This same principle is applied to preparative HPLC, but with larger columns and higher flow rates, to isolate the pure compound from a crude synthesis mixture. Fractions are collected as the target peptide elutes from the column and are subsequently pooled and lyophilized.

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org While obtaining a single crystal of a flexible, protected tripeptide like this compound suitable for diffraction can be challenging, the crystallographic analysis of analogous short, protected peptides provides invaluable structural insights. nih.gov

Studies on similar Fmoc-protected or OtBu-protected peptides reveal key conformational features. iisc.ac.innih.gov These analyses can determine:

Backbone Torsion Angles (φ, ψ): These angles define the conformation of the peptide backbone. Crystal structures of analogues often show peptides adopting an extended or β-strand conformation. iisc.ac.in

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. X-ray crystallography can precisely map the hydrogen bonding network between amide groups, as well as π-π stacking interactions involving the aromatic Fmoc and phenylalanine groups.

Conformation of Protecting Groups: The precise orientation of the bulky Fmoc and OtBu groups relative to the peptide backbone can be visualized, which is important for understanding their influence on solubility, aggregation, and reactivity.

This information from analogue structures helps build a foundational understanding of the conformational preferences of the this compound fragment, which can inform the design of larger peptides and peptidomimetics. iisc.ac.in

Future Perspectives and Emerging Research Avenues for Fmoc Gly Gly D Phe Otbu

Development of Greener and More Sustainable Synthesis Methodologies

The conventional method for synthesizing peptides like Fmoc-Gly-Gly-D-Phe-OtBu is Fmoc/tBu solid-phase peptide synthesis (SPPS). csic.esnih.gov While effective, SPPS traditionally relies on hazardous and environmentally persistent solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). csic.esoup.com A significant future direction is the development of greener and more sustainable synthesis methodologies to mitigate the environmental impact of peptide production.

Key areas of research in this domain include:

Green Solvents: There is a growing effort to replace conventional solvents with more environmentally friendly alternatives. advancedchemtech.com Studies have explored the use of greener solvents like ethanol (B145695) and even water in SPPS reactions. advancedchemtech.com The challenge lies in ensuring that these alternative solvents maintain high reaction efficiency and product purity. rsc.org

Alternative Deprotection Reagents: The removal of the Fmoc protecting group typically involves the use of piperidine (B6355638), a regulated and potentially hazardous substance. researchgate.net Research is focused on finding safer and more sustainable alternatives. 4-methylpiperidine (B120128) (4-MP) has been identified as a greener base that functions similarly to piperidine. advancedchemtech.comresearchgate.net Optimized protocols using 4-MP aim to reduce waste and improve the safety profile of the synthesis process. researchgate.nettandfonline.com

The following table summarizes some of the greener alternatives being explored in peptide synthesis:

Conventional Reagent/SolventGreener Alternative(s)Rationale
N,N-Dimethylformamide (DMF)Ethanol, Water, Green solvent mixturesReduced toxicity and environmental persistence
Piperidine4-Methylpiperidine (4-MP)Safer, less regulated, and effective for Fmoc removal
Extensive washing stepsIn-situ Fmoc removal protocolsSignificant reduction in solvent waste

Rational Design of Next-Generation Analogues with Tuned Properties

This compound is a component of a peptide linker, and its structure directly influences the properties of the final conjugate, such as an ADC. The rational design of next-generation analogues with tuned properties is a crucial area of research aimed at improving therapeutic efficacy and safety.

The design of peptide linkers for ADCs needs to consider several factors, including stability in circulation and efficient cleavage at the target site. mdpi.com The Gly-Gly-D-Phe sequence is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.gov

Future research in this area will likely focus on:

Modifying the Peptide Backbone: Altering the amino acid sequence can fine-tune the linker's susceptibility to enzymatic cleavage, thereby controlling the rate of drug release. For instance, incorporating different di- or tripeptide motifs could alter the cleavage kinetics and specificity for different proteases. nih.gov

Incorporating Non-Natural Amino Acids: The inclusion of non-natural amino acids can enhance plasma stability by reducing susceptibility to proteases found in the bloodstream. nih.gov This can lead to a longer circulation half-life of the ADC and reduce off-target toxicity.

The following table outlines potential modifications and their intended effects on analogue properties:

Modification StrategyPotential Effect
Altering the di- or tripeptide sequenceTuned cleavage rate and protease specificity
Incorporating non-natural amino acidsIncreased plasma stability and reduced off-target cleavage
Modifying side chainsAltered solubility, hydrophobicity, and steric hindrance

Integration into Novel Biological Systems as Research Tools

Beyond its role in ADCs, this compound and its analogues can be integrated into novel biological systems to serve as valuable research tools. The cleavable nature of the tripeptide sequence makes it suitable for creating conditionally activated probes and delivery systems.

Emerging research avenues in this context include:

Fluorescent Probes: By attaching a fluorophore and a quencher to a molecule via a Gly-Gly-D-Phe linker, researchers can create probes that become fluorescent only after enzymatic cleavage. These probes can be used to visualize and quantify protease activity in living cells and tissues.

Targeted Drug Delivery Systems: The tripeptide linker can be incorporated into various drug delivery platforms beyond antibodies, such as nanoparticles, liposomes, and peptide-drug conjugates (PDCs). nih.govnih.gov These systems can be designed to release their therapeutic payload in response to the enzymatic environment of specific diseases.

Cell Culture Scaffolds: Self-assembling peptides are being explored as building blocks for functional materials in biomedical applications, including cell culture scaffolds. oup.comresearchgate.net Fmoc-protected peptides, in particular, have been shown to form hydrogels that can mimic the extracellular matrix. researchgate.net Incorporating the Gly-Gly-D-Phe sequence into such materials could allow for the controlled release of growth factors or other signaling molecules in response to cellular activity.

Advanced Studies on Conformational Dynamics and Ligand Interactions

The three-dimensional structure and flexibility of the Gly-Gly-D-Phe linker are critical for its recognition and cleavage by proteases. Advanced studies on the conformational dynamics and ligand interactions of this compound will provide a deeper understanding of its function and facilitate the design of improved analogues.

Key research directions include:

Computational Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of the peptide in different environments, such as in solution and when bound to a protease. researchgate.net This can reveal the preferred conformations for enzyme recognition and cleavage.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the peptide in solution. nih.gov

Structure-Activity Relationship Studies: Systematically modifying the peptide sequence and evaluating the impact on protease cleavage can elucidate the key structural features required for efficient processing. The presence of the D-phenylalanine residue, for example, influences the peptide's structure and can affect its interaction with enzymes. The aromatic side chain of phenylalanine can participate in stacking interactions with other aromatic residues in a binding pocket.

Broadening Applications Beyond Current Scope in Chemical Biology and Material Science

The unique properties of peptides as building blocks open up a wide range of applications in chemical biology and material science, extending beyond their use as linkers in drug delivery. nih.gov this compound and its derivatives can be utilized in these emerging fields.

Future applications could include:

Self-Assembling Nanomaterials: Fmoc-protected amino acids and short peptides have a well-documented ability to self-assemble into various nanostructures, such as nanofibers, nanotubes, and hydrogels. oup.comresearchgate.net The specific sequence of this compound could be exploited to create novel materials with unique properties and functionalities.

Functional Surfaces: Peptides can be used to modify surfaces to control cell adhesion, protein adsorption, and other biological interactions. nih.gov The Gly-Gly-D-Phe sequence could be incorporated to create surfaces that can be enzymatically altered to change their properties on demand.

Biocatalysis: Peptides can act as catalysts for a variety of chemical reactions. The specific sequence and conformation of this compound could be explored for its potential catalytic activity or as a scaffold for designing novel peptide-based catalysts.

The continued exploration of these research avenues will undoubtedly lead to new and innovative applications for this compound and its analogues, further solidifying the importance of this versatile chemical compound in science and technology.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-Gly-Gly-D-Phe-OtBu in solid-phase peptide synthesis (SPPS)?

  • Methodology : Use Fmoc-based SPPS with sequential coupling of Fmoc-D-Phe-OtBu, Fmoc-Gly-OH, and Fmoc-Gly-OH. Activate amino acids with HBTU/HOBt or COMU in DMF. Deprotect Fmoc groups with 20% piperidine in DMF. Monitor coupling efficiency via Kaiser or chloranil tests. Purify the final product via reverse-phase HPLC .
  • Key Considerations : Ensure tert-butyl (OtBu) protection on the carboxylic acid of D-Phe to prevent side reactions. Optimize reaction time and temperature to minimize racemization of D-Phe .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (e.g., 0.1% TFA modifier). Purity thresholds ≥95% are typical for peptide intermediates .
  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS. Expected [M+H]+ for C₃₀H₃₅N₃O₇: ~574.2 Da.
  • NMR : Use ¹H/¹³C NMR to verify stereochemistry (D-Phe) and absence of racemization. Key signals include δ 7.3–7.5 ppm (Fmoc aromatic protons) and δ 1.4 ppm (OtBu methyl groups) .

Advanced Research Questions

Q. How does the D-configuration of Phe in this compound influence its role in antibody-drug conjugate (ADC) linker stability?

  • Methodology : Compare enzymatic cleavage rates of ADCs containing D-Phe vs. L-Phe linkers using:

  • In vitro assays : Incubate with cathepsin B or plasma esterases. Quantify drug release via LC-MS.
  • Molecular dynamics simulations : Model the interaction between the linker and protease active sites.
    • Data Analysis : D-Phe resists proteolytic degradation better than L-Phe due to stereochemical incompatibility with enzyme binding pockets .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenges : Hydrophobic tert-butyl and Fmoc groups hinder solubility in polar solvents.
  • Solutions :

  • Use mixed solvents (e.g., DCM/hexane) for vapor diffusion.
  • Employ SHELXL for refining twinned or high-disorder crystals. SHELX’s robust algorithms handle partial occupancy of flexible side chains .
    • Example : A 2024 study resolved disorder in the OtBu group using SHELXL’s PART instructions, achieving R-factor < 0.05 .

Q. How can this compound be utilized in designing self-assembling peptide nanostructures?

  • Methodology :

  • Functional group alignment : The Fmoc moiety promotes π-π stacking, while the Gly-Gly spacer enhances flexibility.
  • Dynamic light scattering (DLS) : Monitor nanofiber formation in aqueous buffers (pH 7.4).
    • Application : In a 2023 study, the compound formed β-sheet-like fibrils mimicking glycosaminoglycans, directing mesenchymal stem cell differentiation .

Q. What strategies optimize coupling efficiency when introducing this compound into branched peptide architectures?

  • Methodology :

  • Pre-activation : Pre-activate the tripeptide with Oxyma Pure/DIC for 1 min before coupling to reduce steric hindrance.
  • Microwave-assisted synthesis : Apply 25 W microwave irradiation at 50°C for 5 min to accelerate coupling.
    • Data Validation : Compare HPLC retention times and MS spectra of intermediates to ensure fidelity .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of this compound: How to reconcile literature conflicts?

  • Analysis : Solubility varies by solvent purity and peptide batch. For example:

  • DMSO : 50–100 mM (reported in 2023).
  • DMF : 20–40 mM (2024 study).
    • Resolution : Pre-dry the peptide under vacuum (24 h) and use freshly distilled solvents. Validate via ¹H NMR peak splitting (aggregation indicators) .

Q. Why do some studies report lower bioactivity for ADCs with this compound linkers despite high in vitro stability?

  • Hypothesis : Excessive hydrophobicity from Fmoc/OtBu reduces conjugate solubility in physiological conditions.
  • Testing :

  • Measure ADC aggregation via size-exclusion chromatography (SEC).
  • Modify linker hydrophilicity by substituting OtBu with PEG groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.